molecular formula C25H29NO6 B12173841 Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate

Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate

Cat. No.: B12173841
M. Wt: 439.5 g/mol
InChI Key: BCXVAXZHAOLUNV-UHFFFAOYSA-N
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Description

Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a naphthofuran core, a piperidine ring, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the piperidine ring and the ethoxycarbonyl group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethoxycarbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl]methyl}piperidine-3-carboxylate: Unique due to its specific structure and functional groups.

    Other Naphthofuran Derivatives: Share the naphthofuran core but differ in the attached functional groups and rings.

    Piperidine Derivatives: Contain the piperidine ring but vary in the attached substituents and overall structure.

Uniqueness

This compound is unique due to its combination of a naphthofuran core, a piperidine ring, and multiple functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 1-[(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g][1]benzofuran-4-yl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C25H29NO6/c1-4-30-24(28)16-9-8-12-26(13-16)14-19-21-20(25(29)31-5-2)15(3)32-23(21)18-11-7-6-10-17(18)22(19)27/h6-7,10-11,16,27H,4-5,8-9,12-14H2,1-3H3

InChI Key

BCXVAXZHAOLUNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C3=CC=CC=C3C4=C2C(=C(O4)C)C(=O)OCC)O

Origin of Product

United States

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